N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-18-11-13-28(14-12-18)26(32)16-29-15-24(22-5-3-4-6-23(22)29)33-17-25(31)27-21-9-7-20(8-10-21)19(2)30/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLBTMVOIRZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Thioether Formation: The indole core is then reacted with a thiol compound to form the thioether linkage.
Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and piperidine moieties.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Recent studies have indicated that N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide exhibits significant biological activity, particularly in anticancer research.
Anticancer Studies
Preliminary investigations have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve:
- Inhibition of Cell Proliferation : The compound has been shown to reduce cell viability in several cancer models.
- Induction of Apoptosis : Studies suggest that it may trigger apoptosis in cancer cells through intrinsic pathways, possibly by activating caspases or altering mitochondrial membrane potential.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of this compound against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results demonstrated:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| A549 | 75% |
| MDA-MB-231 | 68% |
The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism by which this compound exerts its anticancer effects. Through various assays, it was found that:
- The compound significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- It also affected cell cycle regulation, leading to G0/G1 phase arrest.
Mechanism of Action
The mechanism of action of “N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: By binding to receptors, it can modulate their function and influence cellular signaling pathways.
Comparison with Similar Compounds
Table 1. Structural Comparison of N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide and Analogues
Key Observations:
Piperazine (in ) may increase polarity due to its basic nitrogen, influencing solubility and protein interactions.
Substituent Effects: The 4-acetylphenyl group introduces electron-withdrawing properties and metabolic susceptibility (via acetyl hydrolysis), contrasting with the electron-donating 4-methoxyphenyl in and the halogenated 4-chlorophenyl in . The 2-aminophenylsulfanyl group in likely enhances hydrogen-bonding capacity, a feature absent in the target compound.
Linker and Connectivity :
- The oxoethyl linker in the target compound and may confer flexibility, whereas the dual amide linkages in could restrict conformational freedom.
Physicochemical Properties and Solubility Considerations
- Lipophilicity : The 4-acetylphenyl group likely increases logP compared to 4-methoxyphenyl (more polar) but reduces it relative to 4-chlorophenyl (highly hydrophobic).
- Solubility : The absence of ionizable groups (unlike piperazine in ) may limit aqueous solubility, necessitating formulation adjustments.
- Steric Effects : The 4-methylpiperidine’s methyl group could hinder enzymatic degradation, improving plasma half-life.
Biological Activity
N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant studies that illustrate its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is indicative of its complex structure, which includes an acetylphenyl group, a piperidine moiety, and an indole derivative. Its molecular formula is with a molecular weight of 431.5 g/mol. The structure can be visualized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.5 g/mol |
| Functional Groups | Acetyl, piperidine, indole, sulfanyl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indole Core : This step may involve cyclization reactions using appropriate precursors.
- Acetylation : The introduction of the acetyl group can be achieved through acylation reactions.
- Piperidine Functionalization : The piperidine ring can be introduced via nucleophilic substitution methods.
- Final Coupling : The final product is formed by coupling the various intermediates under controlled conditions.
The biological activity of this compound is believed to stem from its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : In vitro studies have shown that this compound may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : The presence of the sulfanyl group may contribute to its antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds, offering insights into the biological activities that may be expected from this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structures exhibited selective cytotoxicity against tumorigenic cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .
- Enzyme Inhibition : Research on related compounds has shown significant inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential neuroprotective effects .
- G Protein-Coupled Receptor Interaction : Compounds with similar frameworks have been reported to interact with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to inflammation and cancer progression .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-acetylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of intermediates such as the indole-sulfanyl moiety and the 4-methylpiperidin-1-yl-2-oxoethyl group.
- Step 2 : Coupling reactions under nucleophilic conditions (e.g., using polar aprotic solvents like DMF or THF and catalysts such as DCC) to form the acetamide backbone .
- Step 3 : Purification via column chromatography and characterization using TLC, NMR, and mass spectrometry to confirm purity (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- X-ray crystallography to resolve the 3D structure, particularly for verifying sulfanyl and piperidinyl group orientations .
- NMR spectroscopy (¹H, ¹³C) to confirm functional groups (e.g., acetylphenyl protons at δ 2.5–2.7 ppm and indole NH signals at δ 10–12 ppm) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₂₄H₂₈N₃O₃S₂, expected [M+H]⁺ = 478.15) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Standard protocols include:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using cisplatin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Perform full dose-response curves (e.g., 0.1–100 µM) with triplicate replicates to minimize variability .
- Mechanistic follow-up : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects that may explain discrepancies .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like PI3K or EGFR, focusing on the sulfanyl and acetamide groups as key interaction sites .
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) to validate docking results .
- QSAR modeling : Corrogate substituent effects (e.g., 4-methylpiperidinyl vs. 4-chlorophenyl) on bioactivity using datasets from PubChem .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Functional group modification : Synthesize analogs with variations in the acetylphenyl, piperidinyl, or sulfanyl moieties .
- Biological testing : Compare IC₅₀ values across analogs in primary assays (e.g., kinase inhibition) and counter-screens (e.g., CYP450 isoforms) to assess selectivity .
- Crystallographic analysis : Resolve co-crystal structures of analogs bound to targets to guide rational design .
Q. What strategies mitigate instability issues during long-term storage of this compound?
- Methodological Answer :
- Stability studies : Store aliquots at –80°C, 4°C, and RT; monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life .
- Protective group addition : Introduce tert-butyl or benzyl groups to stabilize reactive sites (e.g., sulfanyl) during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
